molecular formula C8H11NO2 B1222692 4-(2-Aminoethyl)benzene-1,3-diol CAS No. 2039-62-5

4-(2-Aminoethyl)benzene-1,3-diol

Cat. No. B1222692
CAS RN: 2039-62-5
M. Wt: 153.18 g/mol
InChI Key: URFGSZVXJZMYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Aminoethyl)benzene-1,3-diol” is also known as Dopamine . It’s a catecholamine neurotransmitter present in a wide variety of animals, including both vertebrates and invertebrates . Dopamine has many functions in the brain, including important roles in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .


Synthesis Analysis

Dopamine is synthesized in a multi-step process . It begins with the amino acid tyrosine. Tyrosine is converted into DOPA by the enzyme tyrosine hydroxylase, a rate-limiting step. Then, DOPA is converted into dopamine by the enzyme DOPA decarboxylase .


Molecular Structure Analysis

The molecular formula of Dopamine is C8H11NO2 . It has a catechol nucleus and an aminoethyl side chain, which classifies it as a catecholamine .


Chemical Reactions Analysis

Dopamine plays a significant role in the cardiovascular system and renal function . It’s also involved in several pathways in the brain, including those related to movement, cognition, pleasure, and hormonal regulation . In terms of chemical reactions, dopamine can be oxidized to form melanin and can be methylated to form normetanephrine .


Physical And Chemical Properties Analysis

Dopamine is a derivative of the amino acid tyrosine and has a catechol nucleus . It’s a monoamine neurotransmitter, meaning it contains one amino group that is connected to an aromatic ring by a two-carbon chain .

Scientific Research Applications

Antibacterial and Antifungal Activity

Some new compounds derived from 4-(2-Aminoethyl)benzene-1,3-diol have shown promising antibacterial and antifungal activity against tested microorganisms, as studied by Narayana et al. (2006) (Narayana et al., 2006).

Cytotoxic Activity Against Cancer

Karpińka et al. (2011) have developed a one-pot synthesis of new biologically active 4-(1H-benzimidazol-2-yl)benzene-l,3-diols. These compounds exhibited significant cytotoxicity against various human cancer cell lines, including rectal, bladder, lung, and breast cancer (Karpińka et al., 2011).

Fluorescent Sensor for Dopamine

A study by Khattar and Mathur (2013) introduced a new ligand and its Cu(II) complex as a fluorescent sensor for 4-(2-aminoethyl)benzene-1,2-diol. This sensor was selective and effective in detecting this compound over other aromatic amines and phenols (Khattar & Mathur, 2013).

Complexation with Metal Ions

Kaushik, Bharadwaj, and Jaiswal (2022) developed spectrophotometric methods for determining the complexation of 4-(2-Aminoethyl)benzene-1,3-diol with metal ions, particularly in the pharmaceutical field. They studied the stability constant of these complexes, contributing to the understanding of drug-metal ion interactions (Kaushik et al., 2022).

Solvent Effects on Molecular Aggregation

Matwijczuk et al. (2016) conducted spectroscopic studies to understand the effects of solvent on the molecular aggregation of compounds derived from 4-(2-Aminoethyl)benzene-1,3-diol. Their findings provided insights into the aggregation processes and how they are influenced by solvent types (Matwijczuk et al., 2016).

Fungicidal Activities

Research on anti-2,4-bis(X-phenyl)pentane-2,4-diols, which contain a 1,3-diol moiety similar to 4-(2-Aminoethyl)benzene-1,3-diol, revealed interesting fungicidal activities. These compounds were evaluated against several fungal species, providing a basis for potential antifungal applications (Jiao et al., 2012).

Inhibition Mechanism Against Urease

A study by Xiao Zhu-ping (2012) identified 4-(4-Hydroxyphenethyl)benzene-1,2-diol as a competitive inhibitor of urease, suggesting its potential application in the treatment of gastritis and peptic ulcer due to its ability to inhibit Helicobacter Pylori urease (Xiao Zhu-ping, 2012).

Safety And Hazards

Dopamine can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it’s important to handle dopamine with care, using appropriate personal protective equipment .

Future Directions

Dopamine plays a crucial role in various bodily functions and systems, and abnormalities in its function are associated with several neurological and psychiatric disorders . Therefore, future research will likely continue to focus on understanding the precise roles of dopamine in these systems and disorders, and how to target the dopamine system for therapeutic benefit .

properties

IUPAC Name

4-(2-aminoethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFGSZVXJZMYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942559
Record name 4-(2-Aminoethyl)benzene-1,3-diolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)benzene-1,3-diol

CAS RN

2039-62-5
Record name 2,4-Dihydroxyphenylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethyl)benzene-1,3-diolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoethyl)benzene-1,3-diol
Reactant of Route 2
4-(2-Aminoethyl)benzene-1,3-diol
Reactant of Route 3
4-(2-Aminoethyl)benzene-1,3-diol
Reactant of Route 4
Reactant of Route 4
4-(2-Aminoethyl)benzene-1,3-diol
Reactant of Route 5
Reactant of Route 5
4-(2-Aminoethyl)benzene-1,3-diol
Reactant of Route 6
Reactant of Route 6
4-(2-Aminoethyl)benzene-1,3-diol

Citations

For This Compound
2
Citations
K Nikolay, A Svetlana, J Nina - Научни трудове на Съюза на …, 2017 - cyberleninka.ru
Ambit-Reactor is a newly developed software module for simulation of chemical reactions as a part of open source chemoinformatics platform Ambit. For a given set of initial reactants, …
Number of citations: 3 cyberleninka.ru
V Maini Rekdal, P Nol Bernadino, MU Luescher… - Elife, 2020 - elifesciences.org
Catechol dehydroxylation is a central chemical transformation in the gut microbial metabolism of plant- and host-derived small molecules. However, the molecular basis for this …
Number of citations: 39 elifesciences.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.